molecular formula C24H24N4 B11671872 N,N'-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

N,N'-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

Cat. No.: B11671872
M. Wt: 368.5 g/mol
InChI Key: FNQPOGZJDHTELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine typically involves the condensation of 3,4-dimethylaniline with quinoxaline-2,3-dione. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine include other quinoxaline derivatives such as:

Uniqueness

What sets N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

2-N,3-N-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

InChI

InChI=1S/C24H24N4/c1-15-9-11-19(13-17(15)3)25-23-24(26-20-12-10-16(2)18(4)14-20)28-22-8-6-5-7-21(22)27-23/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

FNQPOGZJDHTELR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.